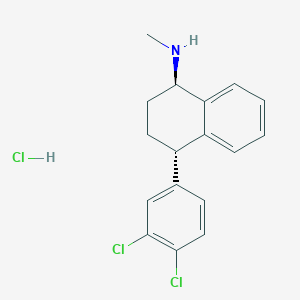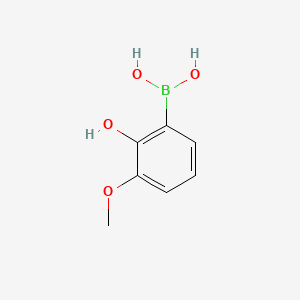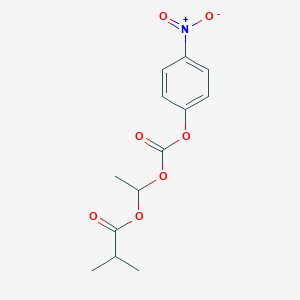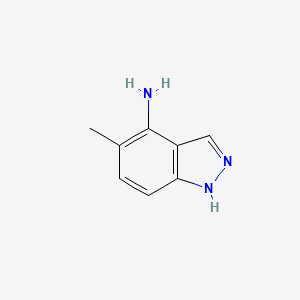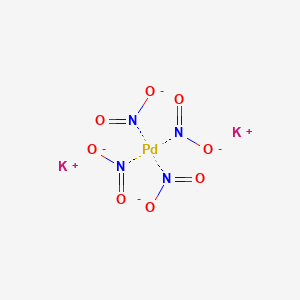
Dipotassium;palladium;tetranitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Optoelectronic Devices
- Field : Applied Physics
- Application : Palladium diselenide (PdSe2), a group-10 transition metal dichalcogenide, has shown potential in optoelectronic and electronic devices due to its unique structures and electrical properties .
- Method : The synthesis of wafer-scale and homogeneous 2D PdSe2 film is reported by a simple selenization approach .
- Results : The PdSe2 layer with Si leads to a highly sensitive, fast, and broadband photodetector with a high responsivity (300.2 mA W −1) and specific detectivity (≈10 13 Jones) .
-
Biomedical Applications
- Field : Biomedicine
- Application : Palladium nanoparticles (Pd NPs) have been considered as a potential candidate in the field of biomedical applications due to its unique properties such as huge catalytic, hydrogen storage, and sensing behavior .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .
-
Catalysis
- Field : Chemistry
- Application : Palladium nanoparticles (Pd NPs) have been investigated as nanocatalysts in numerous catalyst-based reactions .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .
-
Bioimaging
- Field : Biomedicine
- Application : Palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities .
- Method : The Pd NPs of various shapes and size, including icosahedral, dodecahedral, octahedral, and spherical shapes, were synthesized using electrochemical deposition, chemical reduction, and sonochemical reduction in aqueous solutions .
- Results : Particular importance here is the biological applications of Pt NCs such as the bioimaging of various cells as a preferred fluorophore in contrast to traditional fluorescent markers .
-
Antimicrobials
- Field : Biomedicine
- Application : Palladium nanoparticles (Pd NPs) have shown to have a significant potential for the development of antimicrobials .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials .
-
C–C Coupling Reaction
- Field : Chemistry
- Application : Bio synthesized nanoparticles have good selectivity and catalytic properties. Thus, they have been investigated as nanocatalysts in numerous catalyst based reactions .
- Method : The green synthesis of metal nanoparticles is designed in such a way that solvent, reducing agents or stabilising agent employed in synthesis follows the twelve principles of green chemistry .
- Results : In 2018, Mpungose et al. have taken a review on the heterogonous PdNPs as a catalyst for the Heck and Suzuki coupling reaction .
Propiedades
IUPAC Name |
dipotassium;palladium;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIEKDUJYMSIK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;palladium;tetranitrite | |
CAS RN |
13844-89-8 |
Source


|
| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

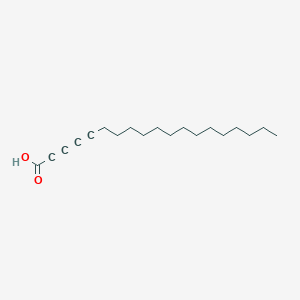

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
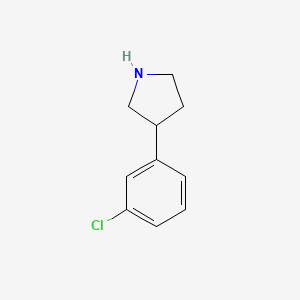
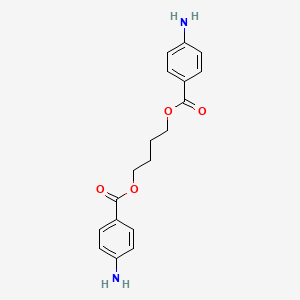
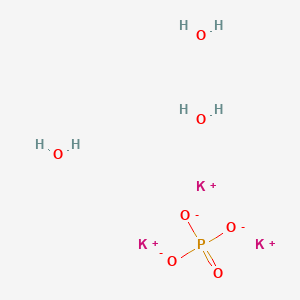
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
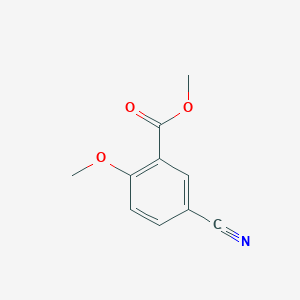
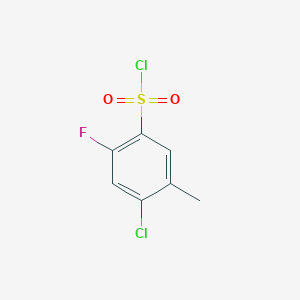
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
